[(4-Bromo-2-methoxyphenyl)methyl](methyl)amine
Description
IUPAC Name: 1-(4-Bromo-2-methylphenyl)-N-methylmethanamine CAS Number: 1037090-12-2 Molecular Formula: C₉H₁₂BrN Molecular Weight: 214.10 g/mol XLogP3: 2.3 Synonyms: (4-Bromo-2-methylphenyl)methylamine, 1-(4-Bromo-2-methylphenyl)-N-methylmethanamine
This secondary amine features a bromine atom at the para position and a methoxy group at the ortho position on the benzyl ring. The methylamine group contributes to moderate lipophilicity (XLogP3 = 2.3), making it suitable for applications in medicinal chemistry and material science. Its structure allows for diverse reactivity, including hydrogen bonding and halogen interactions .
Properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKNIQDUPEVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxyphenyl)methylamine typically involves the bromination of 2-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the benzene ring. The reaction can be represented as follows:
Bromination: 2-methoxybenzylamine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield (4-Bromo-2-methoxyphenyl)methylamine.
Industrial Production Methods
Industrial production methods for (4-Bromo-2-methoxyphenyl)methylamine involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include de-brominated compounds or reduced methoxy derivatives.
Scientific Research Applications
(4-Bromo-2-methoxyphenyl)methylamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Agrochemicals: It is used in the development of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its biological effects. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Notable Features |
|---|---|---|---|---|
| (4-Bromo-2-methoxyphenyl)methylamine (1037090-12-2) | C₉H₁₂BrN | 214.10 | Bromo (para), methoxy (ortho) | Moderate lipophilicity (XLogP3=2.3) |
| (2-Bromo-3-methoxyphenyl)methylamine (1509239-12-6) | C₉H₁₂BrNO | 214.10 | Bromo (ortho), methoxy (meta) | Altered electronic distribution |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (1095098-16-0) | C₁₅H₁₆BrNO | 300.20 | Bromo (para), phenoxy (ortho) | Increased steric bulk, higher MW |
| [(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine | C₁₃H₁₄BrNS | 296.23 | Thiophene ring, bromo (thiophene) | Enhanced aromatic π-system |
| (2-Bromo-4-methoxy-phenyl)-methyl-amine (264909-78-6) | C₈H₁₀BrNO | 208.08 | Bromo (ortho), methoxy (para) | Simpler aniline derivative |
Key Observations :
- Substituent Position Effects : The position of bromine and methoxy groups significantly influences electronic properties. For example, ortho-methoxy groups increase steric hindrance compared to para-substituted analogs .
- Steric Bulk: Compounds like {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (C₁₅H₁₆BrNO) exhibit higher molecular weights and reduced solubility due to the phenoxy group .
Crystallographic and Computational Studies
- Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) is widely used for determining crystal structures of small molecules. The target compound and its analogs could be analyzed using these tools to predict packing efficiency and intermolecular interactions .
Biological Activity
(4-Bromo-2-methoxyphenyl)methylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12BrN
- Molecular Weight : Approximately 214.1 g/mol
- SMILES Representation : CC1=C(C=CC(=C1)Br)CNC
The compound features a bromo substituent and a methoxy group on the phenyl ring, which are crucial for its interaction with biological targets.
Research indicates that (4-Bromo-2-methoxyphenyl)methylamine acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in various signaling pathways that regulate glucose metabolism, cell survival, and gene expression. Inhibition of GSK3β has been linked to potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative disorders .
Pharmacological Effects
- GSK3β Inhibition : The compound has demonstrated potent inhibitory effects on GSK3β with an IC50 value of 0.036 μM, indicating high potency .
- Cellular Effects :
- Induces neuronal differentiation.
- Enhances insulin sensitivity and glucose metabolism in cellular models .
- Therapeutic Applications :
- Potential use in treating cancer, diabetes, and inflammatory diseases.
- Ongoing research is investigating its role in conditions like inflammatory bowel disease and sepsis .
Clinical Implications
A notable case study highlighted the effects of similar compounds in clinical settings. For instance, exposure to related phenethylamine derivatives (e.g., 25I-NBOMe) revealed significant physiological impacts such as tachycardia and agitation, showcasing the importance of understanding the biological activity of structurally related compounds . Although not directly linked to (4-Bromo-2-methoxyphenyl)methylamine, these findings underscore the necessity for careful monitoring of similar substances.
Data Table: Biological Activity Summary
| Activity | Description | Reference |
|---|---|---|
| GSK3β Inhibition | IC50 = 0.036 μM | |
| Neuronal Differentiation | Induces differentiation in neuronal cells | |
| Insulin Sensitivity | Enhances glucose metabolism | |
| Therapeutic Potential | Applications in cancer, diabetes, neurodegenerative disorders |
Future Directions
Further research is warranted to explore:
- The specificity and selectivity of (4-Bromo-2-methoxyphenyl)methylamine towards GSK3β.
- Its pharmacokinetic and pharmacodynamic properties.
- Development of novel derivatives with improved efficacy and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
